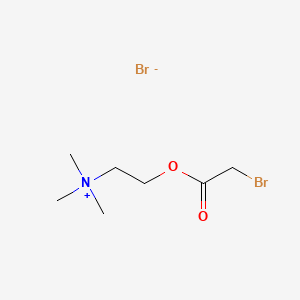

Bromoacetylcholine bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >45.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromoacetyl)oxyethyl-trimethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIIOPIEVQSYHH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CBr.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017386 | |

| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22004-27-9 | |

| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent of a Molecular Probe: A Technical History of Bromoacetylcholine as an Affinity Label

For decades, the intricate dance between a neurotransmitter and its receptor was a concept confined to the realm of physiological observation. The ability to dissect this interaction at a molecular level, to pinpoint the precise location of binding, was a significant leap forward in neurobiology and pharmacology. This in-depth technical guide explores the history and application of a pivotal tool in this endeavor: bromoacetylcholine, an affinity label that provided one of the first chemical footholds for understanding the architecture of the nicotinic acetylcholine receptor.

The Genesis of Affinity Labeling: A New Paradigm in Receptor Biochemistry

The concept of affinity labeling emerged from the desire to move beyond reversible interactions and create a stable, covalent bond between a ligand and its biological target.[1] This technique utilizes a molecule that not only possesses a high affinity for the binding site of interest but also carries a reactive chemical group.[1] This reactive moiety, once in the proximity of the binding pocket, can form a covalent linkage with a nearby amino acid residue, effectively "labeling" the site.

The first forays into this field in the context of neurotransmitter receptors were made on the muscarinic acetylcholine receptor in the mid-1960s.[1] However, it was the study of the nicotinic acetylcholine receptor (nAChR), particularly from the electric organs of species like the electric eel (Electrophorus electricus) and the torpedo ray (Torpedo californica), that saw the most significant advancements with this technology.[2][3] Early affinity labels for the nAChR, such as p-(trimethylammonium)benzenediazonium fluoroborate (TDF) and 4-(N-maleimido)phenyltrimethylammonium (MPTA), paved the way for more specific and versatile probes.[1]

The Emergence of Bromoacetylcholine: A Substrate-Directed Molecular Probe

The development and application of bromoacetylcholine as an affinity label for the nAChR are significantly attributed to the pioneering work of Dr. Arthur Karlin and his colleagues.[2][4] Their research in the 1970s was instrumental in elucidating the structure and function of this critical receptor.[2] Bromoacetylcholine, a structural analog of the natural neurotransmitter acetylcholine, was an ideal candidate for an affinity label. Its choline head group provided the necessary affinity for the cholinergic binding site, while the bromoacetyl group served as the reactive electrophile poised to form a covalent bond.

Synthesis of Bromoacetylcholine

While now commercially available, the initial synthesis of bromoacetylcholine for research purposes was a crucial step. The synthesis typically involves the reaction of choline with a bromoacetylating agent, such as bromoacetyl bromide, in an appropriate solvent.

Conceptual Synthesis Pathway:

This straightforward synthesis provided researchers with a tool to irreversibly block the acetylcholine binding site, enabling a range of biochemical and structural studies that were previously impossible.

Mechanism of Action: Covalent Modification of the Acetylcholine Receptor

Bromoacetylcholine functions as a classical affinity label. The process begins with the reversible binding of the bromoacetylcholine molecule to the acetylcholine binding site on the nAChR. This initial, non-covalent interaction is driven by the affinity of the choline moiety for the aromatic and negatively charged residues within the binding pocket.

Once positioned within the binding site, the electrophilic bromoacetyl group is in close proximity to nucleophilic amino acid residues. The primary targets for alkylation by bromoacetylcholine are the side chains of cysteine residues. The sulfhydryl group of cysteine acts as a potent nucleophile, attacking the carbon atom bearing the bromine atom in an SN2 reaction. This results in the formation of a stable thioether bond, covalently linking the acetylcholine analog to the receptor.

This irreversible inactivation of the receptor allowed researchers to:

-

Identify the subunits that constitute the acetylcholine binding site.

-

Determine the stoichiometry of ligand binding sites on the receptor complex.[5]

-

Probe the conformational changes associated with agonist and antagonist binding.

Experimental Protocol: Affinity Labeling of the Nicotinic Acetylcholine Receptor with Bromoacetylcholine

The following is a generalized protocol based on the principles established in the literature for the affinity labeling of the nAChR from Torpedo electric organ membranes. Specific concentrations and incubation times may require optimization depending on the receptor preparation and experimental goals.

Materials:

-

Purified nAChR-rich membrane fragments from Torpedo californica.

-

Bromoacetylcholine bromide.[6]

-

Dithiothreitol (DTT) for receptor reduction.

-

Iodoacetamide or N-ethylmaleimide for quenching excess reducing agent.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Radiolabeled bromoacetylcholine (e.g., [3H]bromoacetylcholine) for quantification.

-

Scintillation counter.

-

SDS-PAGE and autoradiography equipment.

Procedure:

-

Receptor Preparation: Resuspend the nAChR-rich membranes in the assay buffer to a desired protein concentration.

-

Reduction of the Receptor (Optional but often enhances labeling): Treat the membrane suspension with a reducing agent like DTT (typically in the low millimolar range) to reduce a disulfide bond near the acetylcholine binding site, making a cysteine residue more accessible.

-

Quenching of Reducing Agent: After a short incubation with DTT, add a molar excess of a quenching agent like iodoacetamide to react with the remaining DTT and prevent non-specific reactions.

-

Affinity Labeling: Add bromoacetylcholine (radiolabeled or non-radiolabeled) to the receptor preparation. The concentration will depend on the Kd of the interaction and the desired level of labeling, but is often in the micromolar range. Incubate for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).

-

Termination of Reaction: The reaction can be stopped by dilution with a large volume of buffer, centrifugation to pellet the membranes, or the addition of a competitive antagonist to displace any non-covalently bound bromoacetylcholine.

-

Analysis of Labeling:

-

Quantification: If using radiolabeled bromoacetylcholine, the extent of covalent incorporation can be determined by scintillation counting of the washed membrane pellets.

-

Subunit Identification: The labeled receptor can be solubilized and the subunits separated by SDS-PAGE. Autoradiography of the gel will reveal which subunits have been covalently modified.

-

Peptide Mapping: To identify the specific amino acid residue(s) labeled, the labeled subunit can be excised from the gel, subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides separated by HPLC. The radioactive peptide fraction can then be sequenced.[7][8]

-

Identification of the Labeled Residues: Pinpointing the Binding Site

A crucial outcome of affinity labeling studies with bromoacetylcholine and other reagents was the identification of the specific amino acid residues that form the acetylcholine binding pocket. Through techniques like peptide mapping and sequencing of the labeled receptor subunits, it was demonstrated that cysteine residues on the α-subunits of the nAChR are the primary targets for alkylation.[9] Specifically, cysteines at positions homologous to 192 and 193 in the Torpedo α-subunit were identified as being in close proximity to the binding site.[9] This provided direct chemical evidence for the location of the neurotransmitter binding site and was a cornerstone in the development of structural models of the nAChR.

Bromoacetylcholine and Acetylcholinesterase: A Dual Target

While primarily known for its use in labeling the nAChR, bromoacetylcholine also acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft.[10][11] Bromoacetylcholine can act as an irreversible inhibitor of AChE, likely through a similar mechanism of alkylating a nucleophilic residue within the enzyme's active site. The kinetics of this inhibition have been studied to understand the structure of the AChE active site.[12][13][14]

Quantitative Insights from Bromoacetylcholine Labeling

Affinity labeling with bromoacetylcholine has provided valuable quantitative data on the nAChR.

| Parameter | Typical Value/Observation | Significance |

| Stoichiometry of Labeling | Biphasic concentration dependence, suggesting two classes of binding sites with different affinities.[5] | Revealed the existence of two distinct ligand-binding sites on the receptor oligomer. |

| Labeled Subunit | Primarily the α-subunit (Mr ~40,000-43,000).[5] | Confirmed the α-subunit as the primary component of the acetylcholine binding site. |

| Kinetics of Inactivation | Time- and concentration-dependent irreversible inhibition. | Consistent with the mechanism of affinity labeling. |

Legacy and Impact

Bromoacetylcholine, as an early and effective affinity label, played a vital role in transforming the acetylcholine receptor from a physiological concept into a tangible molecular entity. The insights gained from its use, particularly by Arthur Karlin's group, laid the groundwork for our current understanding of the structure, function, and pharmacology of the nicotinic acetylcholine receptor. While more sophisticated techniques like cryo-electron microscopy now provide atomic-level resolution of these receptors, the fundamental knowledge of the location and composition of the binding site, first gleaned through chemical probes like bromoacetylcholine, remains a cornerstone of modern neuroscience and drug development.

References

- 1. Discovery of the First Neurotransmitter Receptor: The Acetylcholine Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity labeling of the acetylcholine receptor in the electroplax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of the acetylcholine receptor by affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stoichiometry of the ligand-binding sites in the acetylcholine-receptor oligomer from muscle and from electric organ. Measurement by affinity alkylation with bromoacetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Monoclonal antibodies as probes of acetylcholine receptor structure. 1. Peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Bromoacetylcholine and acetylcholinesterase introduced via liposomes into motor nerve endings block increases in quantal size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of inhibition of acetylcholinesterase by spin labeled acetylcholine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetylcholinesterase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromoacetylcholine Bromide: A Technical Guide to its Discovery, Synthesis, and Application as a Nicotinic Acetylcholine Receptor Probe

Abstract

This technical guide provides an in-depth exploration of bromoacetylcholine bromide, a pivotal tool in the field of neurobiology and pharmacology. We delve into the historical context of its emergence as a potent affinity alkylating agent for nicotinic acetylcholine receptors, a discovery that unlocked new avenues for receptor characterization. A comprehensive, field-proven synthesis protocol is detailed, offering researchers a practical guide to its preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's origins, synthesis, and application in probing the intricacies of cholinergic neurotransmission.

Introduction: The Quest for Understanding the Cholinergic Synapse

The journey to understanding neurotransmission is a cornerstone of modern neuroscience. The cholinergic system, with acetylcholine as its primary neurotransmitter, has been a subject of intense investigation for over a century. Early research by pioneers like Langley and Dale laid the groundwork for the concept of a "receptive substance," now known as a receptor, which specifically interacts with neurotransmitters to elicit a physiological response.[1] A critical breakthrough in this field was the isolation and characterization of the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, from the electric organ of fish like Torpedo californica.[1] This abundance of nAChRs provided an unprecedented opportunity to study receptor structure and function.

A significant challenge in receptor biochemistry is the ability to specifically and irreversibly label receptor proteins to facilitate their isolation and the identification of their ligand-binding sites. This need led to the development of affinity labels, molecules that structurally resemble a natural ligand but also contain a reactive functional group that can form a covalent bond with amino acid residues at or near the binding site. This compound emerged from this context as a powerful tool, designed to specifically target and covalently modify the nAChR.

Discovery as an Affinity Alkylating Agent

The utility of this compound as a specific affinity label for the nAChR was notably demonstrated in the late 1970s. Research by Damle, McLaughlin, and Karlin in 1978 was instrumental in establishing its role as an affinity alkylating agent for the nicotinic acetylcholine receptor from Torpedo californica.[2] Their work showed that bromoacetylcholine could specifically and covalently label the receptor, providing a method to probe the structure of the acetylcholine-binding site. This discovery was a significant step forward in the molecular dissection of the nAChR.

The rationale behind the design of bromoacetylcholine is elegant in its simplicity. The molecule retains the core structure of acetylcholine – the quaternary ammonium head and the ester linkage – which confers affinity for the nAChR binding site. The substitution of a bromine atom on the acetyl group introduces a reactive electrophile. Once bound to the receptor, the bromoacetyl group is positioned to react with a nucleophilic amino acid residue in its vicinity, forming a stable covalent bond and thus "labeling" the receptor.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 22004-27-9 | [3][4] |

| Molecular Formula | C₇H₁₅Br₂NO₂ | [3] |

| Molecular Weight | 305.01 g/mol | [3] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in water | |

| Storage Temperature | -20°C |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the esterification of a suitable choline precursor with bromoacetyl bromide. The following protocol is a comprehensive, self-validating system based on established principles of organic synthesis.

Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Synthetic Scheme

Caption: The chemical reaction for the synthesis of this compound.

Step-by-Step Methodology

Materials and Reagents:

-

Choline bromide (CAS 67-48-1), dried under vacuum

-

Bromoacetyl bromide (CAS 598-21-0), freshly distilled

-

Anhydrous acetonitrile

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Schlenk line or similar apparatus for inert atmosphere techniques

Protocol:

-

Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an argon or nitrogen inlet is assembled. The glassware should be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

-

Dissolution of Choline Bromide: 10.0 g (approximately 54 mmol) of dried choline bromide is added to the reaction flask. 100 mL of anhydrous acetonitrile is then added, and the mixture is stirred to dissolve the choline bromide. Gentle warming may be required to achieve complete dissolution.

-

Addition of Bromoacetyl Bromide: The solution is cooled to 0°C in an ice bath. 12.1 g (5.4 mL, approximately 60 mmol) of freshly distilled bromoacetyl bromide is dissolved in 20 mL of anhydrous acetonitrile and transferred to the dropping funnel. The bromoacetyl bromide solution is added dropwise to the stirred choline bromide solution over a period of 30-45 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the precipitated product is collected by filtration under an inert atmosphere. The crude product is washed with two 20 mL portions of cold, anhydrous acetonitrile, followed by two 30 mL portions of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The white to off-white solid is dried under high vacuum for several hours to yield the final product, this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Bromoacetyl bromide is highly reactive towards water, which would lead to the formation of bromoacetic acid and hydrobromic acid, reducing the yield of the desired product.[5]

-

Inert Atmosphere: The use of argon or nitrogen prevents the introduction of moisture from the air.

-

Slow Addition at 0°C: The reaction is exothermic. Slow, dropwise addition at a low temperature helps to control the reaction rate and minimize the formation of side products.

-

Use of Acetonitrile: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic attack of the choline's hydroxyl group on the bromoacetyl bromide.

-

Washing with Diethyl Ether: Diethyl ether is used to wash the final product as it is a non-polar solvent that will remove non-polar impurities while the desired ionic product remains insoluble.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The spectra should show characteristic peaks for the trimethylammonium protons, the methylene protons of the choline backbone, and the methylene protons of the bromoacetyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the cation.

Applications in Research

This compound's primary application is as an affinity alkylating agent for nicotinic acetylcholine receptors .[4] Its ability to form a covalent bond with the receptor allows for:

-

Identification of binding site residues: By covalently labeling the receptor, it is possible to digest the protein and use techniques like mass spectrometry to identify the specific amino acid residues that have been modified, thus mapping the agonist binding site.

-

Structural studies of the receptor: The irreversibly bound ligand can help to stabilize the receptor in a particular conformation, aiding in structural elucidation by techniques such as X-ray crystallography or cryo-electron microscopy.

-

Functional studies: By irreversibly blocking the binding of acetylcholine, bromoacetylcholine can be used to study the functional consequences of receptor inactivation in various physiological preparations.

Safety and Handling

Bromoacetyl bromide is a corrosive and lachrymatory substance.[5] It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. This compound, as a quaternary ammonium salt and an alkylating agent, should also be handled with care, avoiding inhalation and skin contact.

Conclusion

This compound stands as a testament to the ingenuity of chemical biology in designing molecular tools to dissect complex biological systems. Its development was a logical and crucial step in the exploration of the nicotinic acetylcholine receptor, providing a means to covalently label and characterize this vital component of the nervous system. The synthesis of this compound, while requiring careful attention to experimental detail, is accessible and allows for the continued investigation of cholinergic mechanisms. As our understanding of neurotransmitter receptors continues to evolve, the principles behind the design and application of such targeted covalent probes remain as relevant as ever.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromo-acetylcholine bromide | C7H15Br2NO2 | CID 129711488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Bromoacetylcholine Bromide

Executive Summary

Bromoacetylcholine bromide is a powerful pharmacological and biochemical tool, primarily utilized as an affinity alkylating agent for cholinergic receptors.[1] Structurally, it is an analog of the neurotransmitter acetylcholine, featuring a highly reactive bromoacetyl moiety in place of the acetyl group. This modification transforms the molecule from a reversible agonist into an irreversible covalent inhibitor. Its quaternary ammonium head facilitates specific binding to the acetylcholine binding pocket of nicotinic acetylcholine receptors (nAChRs) and acetylcholinesterase (AChE), while the electrophilic bromoacetyl group serves as a "warhead," forming a stable covalent bond with nucleophilic amino acid residues within the binding site. This guide provides a comprehensive overview of its chemical properties, core reactivity, and practical applications, offering researchers and drug development professionals the foundational knowledge required for its effective and safe utilization in experimental settings.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

This compound is a quaternary ammonium salt. Its structure consists of a choline backbone esterified with a bromoacetyl group. The positive charge on the quaternary nitrogen is balanced by a bromide counter-ion.

-

IUPAC Name: (2-acetyloxy-2-bromoethyl)-trimethylazanium bromide[2]

-

Synonyms: 2-(2-Bromoacetyloxy)-N,N,N-trimethylethanaminium bromide

-

Molecular Formula: C₇H₁₅Br₂NO₂[2]

-

SMILES: CC(=O)OC(C--INVALID-LINK--(C)C)Br.[Br-][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for calculating molar concentrations for solutions and for understanding the compound's general physical nature.

| Property | Value | Source(s) |

| Molecular Weight | 305.01 g/mol | [1][2] |

| CAS Number | 22004-27-9 | [1] |

| Appearance | Powder | |

| Storage Temperature | -20°C |

Solubility and Stability

This compound is soluble in water (H₂O). A study noted its solubility to be greater than 45.8 µg/mL at a pH of 7.4[3].

Causality Behind Experimental Choices: The high water solubility is a direct result of its ionic, salt-like nature, conferred by the quaternary ammonium group and the bromide counter-ion. This property is highly advantageous for biological experiments, as it allows for direct dissolution in aqueous buffers without the need for organic co-solvents that could perturb protein structure or biological membranes.

However, the molecule's stability in aqueous solutions is a critical consideration. The ester linkage is susceptible to hydrolysis, and the carbon-bromine bond is reactive. This reactivity is fundamental to its function but also means that aqueous solutions should be prepared fresh before use to ensure an accurate effective concentration of the active compound. Storing stock solutions at -20°C is recommended to minimize degradation over time.

Core Chemical Reactivity

The Bromoacetyl Moiety: The Engine of Reactivity

The pharmacological activity of this compound is almost entirely dictated by the electrophilic character of the bromoacetyl group. The carbon atom attached to the bromine (the α-carbon) is highly electron-deficient due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an excellent target for nucleophilic attack.

Nucleophilic Substitution Reactions

The primary reaction mechanism through which this compound exerts its biological effect is nucleophilic substitution, specifically an Sₙ2-type reaction.[4] Nucleophilic side chains of amino acids, such as the thiol group of cysteine, the hydroxyl group of serine, or the imidazole group of histidine, can attack the α-carbon, displacing the bromide ion, which is a good leaving group. This results in the formation of a stable covalent bond between the receptor and the acetylcholine analog.

Hydrolysis: A Critical Consideration

The molecule contains an ester linkage that is susceptible to hydrolysis, which would yield bromoacetic acid and choline. This process is accelerated by basic or acidic conditions and elevated temperatures. Furthermore, the carbon-bromine bond itself can undergo hydrolysis, where a water molecule acts as the nucleophile, to produce hydroxyacetylcholine bromide.[5]

Trustworthiness through Self-Validation: When designing experiments, the potential for hydrolysis necessitates careful controls. For instance, to confirm that an observed inhibitory effect is due to covalent modification and not simply the presence of the compound or its hydrolysis products, a "wash-out" experiment is crucial. If the receptor's function does not recover after thoroughly washing away the unbound compound, it provides strong evidence for irreversible, covalent inhibition.

Biological Reactivity and Applications as an Affinity Label

Principle of Affinity Labeling

Affinity labeling is a powerful technique to identify and characterize the binding sites of macromolecules. An affinity label is a molecule that:

-

Resembles the natural ligand: It possesses structural features that allow it to bind reversibly and specifically to the target site (the "affinity" component).

-

Contains a reactive group: It carries a functional group capable of forming a covalent bond with nearby amino acid residues (the "labeling" component).

This compound is a classic example of an affinity label for nicotinic receptors.[1] The trimethylammonium head group mimics that of acetylcholine, providing the affinity and specificity for the receptor's binding site.[6] The bromoacetyl group provides the reactive functionality for covalent labeling.

Mechanism of Irreversible Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the nervous system.[6][7] The binding of acetylcholine to nAChRs causes a conformational change that opens an ion channel permeable to cations like Na⁺ and Ca²⁺.[8]

When this compound is applied, it first binds non-covalently to the acetylcholine binding site located at the interface of receptor subunits. This positioning brings the electrophilic bromoacetyl group into close proximity with nucleophilic amino acid side chains within the pocket. A subsequent Sₙ2 reaction leads to the formation of a covalent bond, permanently occupying the binding site and preventing subsequent activation by acetylcholine. This results in irreversible inhibition of the receptor. This process of desensitization, or loss of response from prolonged agonist exposure, is a key characteristic of these receptors.[9]

Experimental Protocols and Methodologies

Expertise & Experience: The following protocols are generalized but based on established principles for handling reactive biochemical reagents. The causality behind key steps, such as the use of specific buffers and the necessity of controls, is explained to ensure robust and reproducible results.

Preparation of Stock Solutions

Rationale: Due to the compound's susceptibility to hydrolysis, stock solutions should be prepared in a manner that minimizes degradation. Preparing concentrated stocks in an appropriate solvent and storing them in aliquots at low temperatures is standard best practice.

Methodology:

-

Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. Perform this in a fume hood, wearing appropriate PPE.

-

Dissolution: For a 100 mM aqueous stock, for example, dissolve 30.5 mg of this compound in 1 mL of high-purity, sterile water or a suitable buffer (e.g., HEPES or PBS at pH 7.4). Ensure complete dissolution by vortexing gently.

-

Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Storage: Snap-freeze the aliquots in liquid nitrogen or place them directly into a -20°C freezer. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

General Protocol for Affinity Labeling of nAChRs in a Membrane Preparation

Rationale: This workflow is designed to demonstrate the irreversible inhibition of a receptor population. The "wash" step is critical for distinguishing covalent modification from simple competitive binding.

Self-Validating System: The inclusion of a "protection" control (Step 3) adds a layer of validation. In this sample, a reversible competitive antagonist is added before the this compound. This antagonist will occupy the binding site, preventing the affinity label from binding and reacting. If the receptor activity in the "protection" sample is significantly higher than in the experimental sample (and similar to the untreated control), it confirms that the covalent labeling occurred specifically at the intended binding site.

Safety, Handling, and Storage

Personal Protective Equipment (PPE)

Due to its reactivity, this compound should be handled with care. The related compound, bromoacetyl bromide, is known to be corrosive and causes severe skin burns and eye damage.[10][11]

-

Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[12]

-

Hand Protection: Wear suitable chemical-resistant gloves.[12]

-

Respiratory Protection: When handling the powder, use a dust mask or work in a chemical fume hood to avoid inhalation.

Handling and Spill Procedures

-

Handle exclusively in a well-ventilated area or a chemical fume hood.[13]

-

Avoid contact with skin, eyes, and clothing.[13]

-

In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Storage Conditions

-

Short-term and Long-term: Store the solid compound tightly sealed at -20°C.

-

In Solution: As previously noted, prepare aqueous solutions fresh. If short-term storage of a stock solution is necessary, store it in aliquots at -20°C or below.

Conclusion

This compound is a structurally simple yet highly effective molecule for the irreversible inhibition and characterization of cholinergic receptors. Its utility is rooted in the dual-functionality of its structure: the acetylcholine-like moiety provides binding specificity, while the electrophilic bromoacetyl group enables covalent modification. A thorough understanding of its chemical properties, particularly its reactivity with nucleophiles and its potential for hydrolysis, is paramount for designing rigorous, reproducible, and safe experiments. When used with appropriate controls and handling procedures, this compound remains an invaluable tool for researchers in neuroscience, pharmacology, and drug development.

References

- 1. scbt.com [scbt.com]

- 2. Bromo-acetylcholine bromide | C7H15Br2NO2 | CID 129711488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H15Br2NO2 | CID 11957478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nuclophilic Br- Reagents - Wordpress [reagents.acsgcipr.org]

- 5. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 6. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholine and the alpha 7 nicotinic receptor: a potential therapeutic target for the treatment of periodontal disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Covalent Modification of Biomolecules by Bromoacetylcholine Bromide

This guide provides a comprehensive technical overview of the mechanism and application of bromoacetylcholine bromide as a covalent modification agent for biological macromolecules. It is intended for researchers, scientists, and drug development professionals engaged in the study of protein structure and function, particularly in the field of neurobiology and receptor pharmacology.

Introduction: The Significance of Covalent Probes in Elucidating Biological Function

Covalent modification of proteins is a powerful tool for elucidating their structure, function, and interactions.[1][2] By forming a stable, irreversible bond with a target molecule, covalent probes, also known as affinity labels, enable the identification of binding sites, the characterization of active site residues, and the stabilization of protein-ligand complexes for structural studies.[3][4] this compound has emerged as a valuable affinity alkylating agent, particularly for the study of nicotinic acetylcholine receptors (nAChRs) and other cholinergic binding proteins.[5][6][7] Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to specifically target acetylcholine binding sites, while the reactive bromoacetyl moiety facilitates the formation of a covalent bond with nucleophilic residues within or near this site.[8]

This guide will delve into the core principles of covalent modification by this compound, detailing the underlying chemical mechanism, providing robust experimental protocols for its application, and outlining advanced analytical techniques for the characterization of the resulting covalent adducts.

The Chemical Mechanism of Covalent Modification by this compound

The covalent modification of proteins by this compound is a targeted alkylation reaction. The specificity of this modification is primarily driven by the initial non-covalent binding of the acetylcholine-like head group of the molecule to the target protein's binding pocket. Once localized, the electrophilic bromoacetyl group is positioned to react with a nearby nucleophilic amino acid residue.

The Key Players: Electrophile and Nucleophile

-

The Electrophile: The Bromoacetyl Group: The key to the covalent reactivity of bromoacetylcholine lies in its α-bromoacetyl functional group. The bromine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[9]

-

The Nucleophiles: Target Amino Acid Residues: The most common targets for alkylation by bromoacetylating agents within a protein are amino acid residues with nucleophilic side chains. These include:

-

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).[10][11] Reaction with bromoacetylcholine results in the formation of a stable thioether bond. Evidence suggests that a sulfhydryl group is a likely target for bromoacetylcholine in the acetylcholine receptor after reduction with dithiothreitol.[8]

-

Histidine: The imidazole side chain of histidine can also act as a nucleophile, leading to the formation of a stable covalent adduct.[12][13][14]

-

Lysine: The primary amine (-NH₂) of a lysine side chain can be a target, though it is generally less nucleophilic than cysteine or histidine at physiological pH.

-

Aspartate and Glutamate: The carboxylate groups of these residues can also participate in nucleophilic attack, although this is less common.

-

Tyrosine: The hydroxyl group of tyrosine can also be a target for covalent modification.[2]

-

The Reaction: A Nucleophilic Substitution

The covalent modification proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic side chain of an amino acid residue in the target protein attacks the electrophilic α-carbon of the bromoacetyl group. This leads to the displacement of the bromide ion and the formation of a stable covalent bond between the protein and the acetylcholinemimetic moiety.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity labeling of the acetylcholine-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible protein affinity-labelling using bromomaleimide-based reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound 22004-27-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholine receptor: covalent attachment of depolarizing groups at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The amino acid sequence around the active-site cysteine and histidine residues of stem bromelain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of catalytic cysteine, histidine, and lysine residues in Escherichia coli homoserine transsuccinylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Inner Sanctum: A Technical Guide to Bromoacetylcholine Bromide for Mapping Acetylcholine Binding Sites

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theory and application of bromoacetylcholine bromide as a covalent probe for the elucidation of acetylcholine binding sites. Moving beyond a simple recitation of protocols, this document delves into the causality of experimental design, offering field-proven insights into the chemical reactivity, specificity, and practical application of this powerful affinity label. We will explore the intricate architecture of the nicotinic acetylcholine receptor (nAChR) binding pocket, detail the mechanism of covalent modification, and provide robust, self-validating experimental workflows for labeling, characterization, and data interpretation. This guide is intended to empower researchers to leverage this compound effectively, accelerating the characterization of cholinergic systems and the development of novel therapeutics.

Introduction: The Imperative of Understanding the Cholinergic Synapse

The precise and rapid transmission of nerve impulses across cholinergic synapses is fundamental to a vast array of physiological processes, from muscle contraction to cognitive functions like learning and memory.[1] Central to this signaling cascade is the interaction between the neurotransmitter acetylcholine (ACh) and its receptors.[2] Nicotinic acetylcholine receptors (nAChRs), members of the Cys-loop superfamily of ligand-gated ion channels, are critical players in this process.[3] The development of therapeutic agents targeting these receptors for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction necessitates a granular understanding of the ligand-receptor interactions at an atomic level.[4]

Affinity labeling, a technique where a reactive molecule that is structurally similar to the natural ligand is used to covalently modify the binding site, has been an invaluable tool in mapping the architecture of these complex proteins.[4] this compound emerges as a potent and specific affinity alkylating agent for this purpose.[1] Its structural analogy to acetylcholine directs it to the binding pocket, while the electrophilic bromoacetyl group facilitates the formation of a stable, covalent bond with a nearby nucleophilic amino acid residue, effectively "tagging" the site of interaction.[5] This guide will provide the scientific rationale and detailed methodologies for the effective use of this compound in probing these vital biological targets.

This compound: A Chemically Tailored Probe

This compound is a quaternary ammonium salt that mimics the endogenous neurotransmitter acetylcholine.[6] Its utility as a covalent probe is conferred by the replacement of a terminal methyl group of the acetyl moiety with a bromine atom, creating a reactive electrophile.

Chemical Properties and Synthesis

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br₂NO₂ | [6] |

| Molecular Weight | 305.01 g/mol | [6] |

| CAS Number | 22004-27-9 | [1] |

| Appearance | White to off-white powder | Commercially available |

| Solubility | Soluble in aqueous buffers | General knowledge |

Synthesis: While commercially available, this compound can be synthesized in the laboratory. A common method involves the reaction of choline bromide with bromoacetyl bromide in an appropriate solvent. For radiolabeling studies, a similar approach can be used with radiolabeled precursors.

The Target: Architecture of the Nicotinic Acetylcholine Receptor Binding Site

The acetylcholine binding sites on nAChRs are located at the interfaces between subunits in the extracellular domain.[3] In the archetypal muscle-type nAChR, with an α₂βγδ subunit composition, there are two distinct acetylcholine binding sites, located at the α-γ and α-δ interfaces.[7] These sites are characterized by a highly conserved "aromatic box" of amino acid residues that form cation-π interactions with the quaternary ammonium group of acetylcholine.[7]

Key residues contributing to the binding pocket include:

-

Principal Component (α-subunit):

-

Loop A: Tryptophan (Trp)

-

Loop B: Tryptophan (Trp)

-

Loop C: Tyrosine (Tyr) and a disulfide-bonded pair of Cysteines (Cys)[8]

-

-

Complementary Component (γ or δ-subunit):

The following diagram illustrates the key components of the nAChR acetylcholine binding site.

References

- 1. scbt.com [scbt.com]

- 2. A Review of a Neurotransmitter [pmhealthnp.com]

- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 6. Bromo-acetylcholine bromide | C7H15Br2NO2 | CID 129711488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bioorthogonal chemical labeling of endogenous neurotransmitter receptors in living mouse brains - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Bromoacetylcholine Bromide

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of bromoacetylcholine bromide, a significant affinity alkylating agent for nicotinic acetylcholine receptors (nAChRs).[1] In the absence of a definitive crystal structure for this compound, this guide establishes a robust analytical framework by leveraging the detailed, experimentally determined structure of the closely related acetylcholine bromide. Through a synthesis of crystallographic data, spectroscopic insights, and computational principles, we will explore the foundational structural parameters of the acetylcholine core and extrapolate the conformational implications of the bromoacetyl modification. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important pharmacological tool.

Introduction: The Significance of this compound in Nicotinic Receptor Research

This compound is a derivative of the endogenous neurotransmitter acetylcholine. Its utility in neuroscience and pharmacology stems from its function as an affinity alkylating agent.[1] This property allows for the covalent labeling of amino acid residues within the binding sites of nicotinic acetylcholine receptors, providing an invaluable method for elucidating receptor structure and function. A thorough understanding of the molecule's own structure and preferred conformations is paramount to interpreting its interactions with biological targets.

This guide will navigate the structural landscape of this compound through a multi-faceted approach. We will begin by dissecting the high-resolution crystal structure of acetylcholine bromide to establish a baseline for bond lengths, angles, and core conformation. Subsequently, we will delve into the conformational flexibility of the acetylcholine backbone, informed by Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies. Finally, we will consider the electronic and steric influences of the bromoacetyl group on the overall molecular conformation and reactivity.

Foundational Molecular Structure: Insights from Acetylcholine Bromide Crystallography

While a crystal structure for this compound is not publicly available, a detailed reinvestigation of the crystal structure of acetylcholine bromide provides precise, experimentally determined geometric parameters.[2] This data serves as the most reliable foundation for understanding the core structure of bromoacetylcholine. The study of acetylcholine bromide revealed a monoclinic crystal system with the space group P21/n.[2]

Key Bond Lengths and Angles

The precise measurement of bond lengths and angles is fundamental to defining the molecular geometry. The following table summarizes the key parameters determined from the X-ray diffraction analysis of acetylcholine bromide.[2]

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.518 | O1-C5-C4 | 111.3 |

| C2-N | 1.523 | C5-C4-N | 115.8 |

| C3-N | 1.511 | C4-N-C1 | 108.3 |

| C4-N | 1.526 | C4-N-C2 | 110.5 |

| C4-C5 | 1.512 | C4-N-C3 | 108.9 |

| C5-O1 | 1.439 | C1-N-C2 | 109.1 |

| C6-O1 | 1.343 | C1-N-C3 | 109.9 |

| C6-O2 | 1.191 | C2-N-C3 | 110.1 |

| C6-C7 | 1.491 | C5-O1-C6 | 116.5 |

| O1-C6-O2 | 124.3 | ||

| O1-C6-C7 | 110.5 | ||

| O2-C6-C7 | 125.2 |

Data extracted from the reinvestigation of the crystal structure of acetylcholine bromide.[2]

The Acetylcholine Backbone Conformation in the Solid State

The conformation of the acetylcholine backbone is defined by a series of torsion angles. In the crystalline state of acetylcholine bromide, the molecule adopts a specific, low-energy conformation. This solid-state structure provides a static snapshot of the molecule, which serves as a crucial starting point for understanding its more dynamic behavior in solution.

Conformational Dynamics in Solution: An NMR Perspective

In contrast to the fixed conformation in a crystal lattice, molecules in solution are conformationally dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-state structure and dynamics of molecules like acetylcholine and its derivatives.[3][4][5] Proton NMR, particularly through two-dimensional nuclear Overhauser effect (2D-NOE) experiments, can determine the average distances between protons within a molecule, thereby revealing its predominant conformation in solution.[3][4]

Studies on acetylcholine have shown that in a free solution, it predominantly exists in an extended conformation.[3][4] However, when bound to the nicotinic acetylcholine receptor, it adopts a more bent or folded conformation.[3][4][6] This observation underscores the principle of conformational selection in ligand-receptor interactions.

Experimental Protocol: 2D-NOESY for Conformational Analysis

The determination of solution conformation via 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) follows a well-established workflow. The causality behind this experimental choice lies in its ability to detect through-space interactions between protons that are close in proximity (typically < 5 Å), regardless of their covalent bonding pathway.

Step-by-Step Methodology:

-

Sample Preparation: A solution of the compound of interest (e.g., this compound) is prepared in a suitable deuterated solvent (e.g., D₂O) to minimize solvent proton signals. The concentration is optimized for the spectrometer's sensitivity.

-

Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer. The temperature is controlled to mimic physiological conditions if desired.

-

Data Acquisition: A 2D-NOESY pulse sequence is employed. The key parameter is the mixing time, during which magnetization transfer through the nuclear Overhauser effect occurs. A range of mixing times is often used to build up the NOE signal and to distinguish between direct and spin-diffusion-mediated NOEs.

-

Data Processing: The acquired two-dimensional data is Fourier transformed to generate a 2D spectrum.

-

Spectral Analysis: Cross-peaks in the 2D-NOESY spectrum indicate protons that are close in space. The volume of these cross-peaks is proportional to the inverse sixth power of the distance between the protons. By integrating the cross-peak volumes and calibrating against a known distance (e.g., a geminal proton pair), internuclear distances can be estimated.

-

Conformational Modeling: The experimentally derived distance restraints are then used in molecular modeling software to generate a family of structures consistent with the NMR data. This provides a representation of the predominant solution-state conformation.

Computational Modeling and Theoretical Insights

Computational chemistry provides a powerful avenue for exploring the conformational landscape of molecules and for predicting their properties.[7] Methods such as molecular mechanics and quantum mechanics can be used to calculate the potential energy of different conformations and to identify low-energy, stable structures.[8] For acetylcholine and its analogs, computational studies have been instrumental in understanding the energetic barriers between different rotamers and the influence of the solvent environment on conformational preference.[7][8]

The Impact of Bromo-substitution: A Theoretical Analysis

The substitution of a hydrogen atom with a bromine atom in the acetyl group of acetylcholine to form bromoacetylcholine introduces several key changes:

-

Steric Effects: The bromine atom is significantly larger than a hydrogen atom, which will introduce steric hindrance and likely alter the preferred torsion angles around the C6-C7 bond.

-

Electronic Effects: Bromine is an electronegative and electron-withdrawing atom. This will alter the electron density distribution within the acetyl group, potentially influencing the reactivity of the carbonyl carbon and the stability of different conformations.

These factors are expected to influence the conformational equilibrium of this compound in solution, although the fundamental flexibility of the choline backbone is likely retained.

The this compound Molecule: A Structural and Conformational Summary

Based on the available evidence from the crystal structure of acetylcholine bromide and the extensive conformational studies of acetylcholine, we can construct a comprehensive picture of the this compound molecule.

Caption: Molecular structure of this compound.

The molecule possesses a flexible backbone, primarily due to rotation around the C-C and C-O single bonds. The key torsional angles that define its conformation are:

-

τ₁ (O1-C5-C4-N): Defines the orientation of the ester group relative to the quaternary ammonium group.

-

τ₂ (C6-O1-C5-C4): Defines the planarity of the ester group.

-

τ₃ (O2-C6-O1-C5): Also related to the ester group conformation.

The interplay of steric and electronic factors will determine the population of different conformers in solution, with implications for its ability to bind to and react with its target receptors.

Experimental Workflow for Structural Elucidation

The comprehensive structural analysis of a small molecule like this compound relies on a synergistic combination of experimental techniques.

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the logical progression from synthesis and purification to a multi-pronged analytical approach. Each step provides complementary information, leading to a holistic understanding of the molecule's structure and behavior. The self-validating nature of this process comes from the convergence of data from independent methods; for instance, computationally predicted low-energy conformers should be consistent with the conformations observed through NMR.

Conclusion: A Structurally Informed Approach to a Key Pharmacological Tool

This guide has provided a detailed exploration of the molecular structure and conformation of this compound. By grounding our analysis in the high-resolution crystal structure of acetylcholine bromide and integrating insights from NMR spectroscopy and computational chemistry, we have developed a comprehensive model for this important affinity-labeling agent. The principles and methodologies outlined herein provide a robust framework for the structural analysis of other flexible, biologically active small molecules, emphasizing the necessity of a multi-technique, integrated approach to fully understand the relationship between molecular structure and biological function.

References

- 1. scbt.com [scbt.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Conformation of acetylcholine bound to the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformation of acetylcholine bound to the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solution NMR of acetylcholine binding protein reveals agonist-mediated conformational change of the C-loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Radiolabeled Bromoacetylcholine Bromide for Research Applications

Introduction: The Significance of Bromoacetylcholine Bromide in Nicotinic Acetylcholine Receptor Research

This compound is a potent affinity alkylating agent for nicotinic acetylcholine receptors (nAChRs).[1][2] Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to bind to the receptor's active site. The presence of a reactive bromoacetyl group enables the formation of a covalent bond with nucleophilic amino acid residues within the binding pocket, leading to irreversible inhibition. This property makes bromoacetylcholine an invaluable tool for researchers studying the structure, function, and pharmacology of nAChRs.[2][3]

Radiolabeled versions of this compound, incorporating isotopes such as tritium (³H) or carbon-14 (¹⁴C), serve as highly sensitive probes for quantifying and characterizing nAChRs in various biological preparations.[4][5] These radiotracers are instrumental in receptor binding assays, autoradiography, and in vivo imaging studies, providing crucial insights into receptor density, distribution, and kinetics in both healthy and diseased states.[6][7] The synthesis of these specialized molecules, however, demands a meticulous and multi-step approach, integrating principles of organic chemistry and radiochemistry.

Part 1: Chemical Synthesis of this compound (Non-Radiolabeled)

The foundational step in producing radiolabeled bromoacetylcholine is the synthesis of the non-radiolabeled ("cold") molecule. This typically involves a two-step process starting from readily available precursors.

Step 1: Synthesis of Choline Bromoacetate

The initial step is the esterification of choline with bromoacetic acid. This reaction is often catalyzed by a strong acid and driven to completion by the removal of water.

Step 2: Quaternization to this compound

The second step involves the quaternization of the tertiary amine of choline bromoacetate with an appropriate methylating agent, such as methyl bromide. However, a more common and practical laboratory-scale synthesis involves the direct reaction of 2-bromoacetyl bromide with N,N-dimethylethanolamine, followed by quaternization.

A key precursor in this synthesis is bromoacetyl bromide (CAS 598-21-0), a highly reactive, colorless to yellowish liquid.[8][9] Its synthesis typically involves the bromination of acetyl bromide.[8] Due to its reactivity, careful handling and storage are crucial.[9]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Dimethylamino)ethanol

-

Anhydrous diethyl ether

-

Methyl bromide (or alternative methylating agent)

Procedure:

-

Esterification: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(dimethylamino)ethanol in anhydrous diethyl ether. Cool the solution in an ice bath.

-

Slowly add a solution of bromoacetyl bromide in anhydrous diethyl ether dropwise to the cooled solution with constant stirring.

-

Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.

-

The product, 2-(dimethylamino)ethyl bromoacetate, will precipitate out of the solution. Filter the solid and wash with cold diethyl ether.

-

Quaternization: Dissolve the crude 2-(dimethylamino)ethyl bromoacetate in a suitable solvent like acetone.

-

Introduce methyl bromide gas into the solution or add a liquid methylating agent. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The final product, this compound, will precipitate. Filter the solid, wash with cold acetone, and dry under vacuum.

Part 2: Radiolabeling Strategies for this compound

The introduction of a radioactive isotope into the bromoacetylcholine molecule can be achieved through several strategies, primarily depending on the chosen isotope (tritium or carbon-14) and the desired specific activity.[10]

Tritium (³H) Labeling

Tritium is a low-energy beta emitter, making it a popular choice for receptor binding studies due to its high specific activity and the minimal structural alteration it imparts to the molecule.[11][12]

-

[³H]-Methyl Labeling: A common method involves the quaternization of 2-(dimethylamino)ethyl bromoacetate with tritiated methyl iodide ([³H]CH₃I). This approach introduces the tritium label at the metabolically stable N-methyl groups.

-

Catalytic Tritiation: An alternative involves the synthesis of a precursor molecule containing a double bond or a halogen that can be replaced with tritium via catalytic reduction or dehalogenation with tritium gas.[11]

Carbon-14 (¹⁴C) Labeling

Carbon-14 is another beta emitter with a much longer half-life than tritium, making it suitable for long-term studies.[13][14]

-

[¹⁴C]-Acetyl Labeling: This strategy involves using [¹⁴C]-labeled bromoacetyl bromide in the initial esterification step. The [¹⁴C]-bromoacetyl bromide can be synthesized from [¹⁴C]-acetic acid.

-

[¹⁴C]-Choline Labeling: An alternative is to use [¹⁴C]-labeled choline as the starting material. This places the radiolabel in the choline backbone of the molecule.

The choice of labeling position is critical and should be in a metabolically stable part of the molecule to ensure the radiotracer's integrity throughout the experiment.[15]

Part 3: Purification and Quality Control

Purification of the radiolabeled product is essential to remove unreacted precursors and radiochemical impurities, which could interfere with experimental results.[16][17]

Purification Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and effective method for purifying radiolabeled compounds. A reverse-phase column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The eluent is monitored by a UV detector and a radioactivity detector.

-

Thin-Layer Chromatography (TLC): Preparative TLC can also be used for small-scale purifications.

Quality Control (QC) Procedures

Rigorous quality control is imperative to ensure the identity, purity, and specific activity of the final radiolabeled product.[18][19]

| QC Parameter | Analytical Method | Acceptance Criteria | Rationale |

| Identity | Co-elution with a non-radiolabeled standard on HPLC | Retention times should match | Confirms the chemical identity of the radiolabeled compound. |

| Radiochemical Purity | HPLC with radioactivity detection, Radio-TLC | >95% | Ensures that the radioactivity is associated with the desired compound.[20] |

| Radionuclidic Purity | Gamma or beta spectroscopy | Absence of other radionuclides | Confirms that the radioactivity originates solely from the intended isotope.[18] |

| Specific Activity | Quantification of mass (UV or MS) and radioactivity (liquid scintillation counting) | Reported in Ci/mmol or Bq/mol | Determines the amount of radioactivity per unit mass of the compound. |

Part 4: Safety and Handling

Working with radiolabeled compounds necessitates strict adherence to safety protocols to minimize radiation exposure and prevent contamination.[21][22]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[23][24]

-

Designated Work Area: All work with radioactive materials should be conducted in a designated and properly shielded area, such as a fume hood.[25]

-

Monitoring: Regularly monitor the work area and personnel for contamination using appropriate survey meters.[25]

-

Waste Disposal: Dispose of all radioactive waste according to institutional and regulatory guidelines.[23]

-

Training: All personnel must receive proper training on the safe handling of radioactive materials.[22]

Conclusion

The synthesis of radiolabeled this compound is a complex but essential process for advancing our understanding of nicotinic acetylcholine receptors. This guide has outlined the core principles and methodologies involved, from the initial chemical synthesis to the critical steps of radiolabeling, purification, and quality control. By following these rigorous procedures and adhering to strict safety standards, researchers can produce high-quality radiotracers that are vital for elucidating the role of nAChRs in health and disease, and for the development of novel therapeutics targeting this important receptor system.

References

- 1. scbt.com [scbt.com]

- 2. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of radiolabeled acetylcholine synthesis and release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [14C]chloroacetylcholine as an advantageous affinity label of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. nbinno.com [nbinno.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. moravek.com [moravek.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openmedscience.com [openmedscience.com]

- 14. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]

- 15. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 18. pharmacylibrary.com [pharmacylibrary.com]

- 19. researchgate.net [researchgate.net]

- 20. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 22. moravek.com [moravek.com]

- 23. www2.sjsu.edu [www2.sjsu.edu]

- 24. ehs.princeton.edu [ehs.princeton.edu]

- 25. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]

understanding the electrophilicity of the bromoacetyl group

An In-depth Technical Guide to the Electrophilicity of the Bromoacetyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromoacetyl group is a cornerstone of chemical biology and drug development, prized for its role as a potent electrophile.[1] This guide provides a comprehensive exploration of the chemical principles governing the electrophilicity of the bromoacetyl moiety. We will delve into its reactivity, selectivity towards biological nucleophiles, and its application in bioconjugation, peptide modification, and the design of covalent inhibitors. Detailed protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required for the effective utilization of this versatile functional group.

Introduction: The Bromoacetyl Group as a Strategic Tool

In the intricate landscape of molecular design, the ability to forge stable, covalent bonds with specific biological targets is of paramount importance. The bromoacetyl group, an α-haloacetyl functionality, has emerged as a powerful tool for achieving this objective.[2] Its primary utility lies not as a temporary protecting group, but as a strategically introduced electrophilic site for the permanent modification of molecules.[2] This inherent reactivity is harnessed to create a diverse array of complex biomolecules, including cyclic peptides, peptide-protein conjugates, and targeted covalent inhibitors.[2][3]

The bromoacetyl group's value stems from a combination of factors: its pronounced electrophilicity, its selective reactivity with soft nucleophiles like thiols, and the stability of the resulting covalent bond.[1][4] This guide will dissect the electronic and steric factors that contribute to its reactivity, explore its interactions with key biological nucleophiles, and provide practical guidance for its application in experimental settings.

The Chemical Foundation of Bromoacetyl Electrophilicity

The reactivity of the bromoacetyl group is fundamentally governed by the electronic properties of its constituent atoms and their arrangement.

Inductive and Resonance Effects

The bromoacetyl group features a carbonyl group (C=O) and an adjacent carbon atom bonded to a bromine atom (α-carbon). The high electronegativity of both the oxygen and bromine atoms creates a strong inductive effect, pulling electron density away from the α-carbon. This electron withdrawal renders the α-carbon significantly electron-deficient and therefore highly electrophilic.

The Role of the Leaving Group

The bromine atom serves as an excellent leaving group. In a nucleophilic substitution reaction, the incoming nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. The stability of the resulting bromide anion (Br⁻) makes this departure energetically favorable, driving the reaction forward. The general order of reactivity for haloacetamides follows the trend of the leaving group's ability: Iodoacetamide > Bromoacetamide > Chloroacetamide.[1]

Reaction Mechanism: A Classic SN2 Pathway

The reaction of a bromoacetyl group with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

Caption: SN2 reaction of a bromoacetyl group with a nucleophile.

In this one-step process, the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide ion. This concerted mechanism results in an inversion of stereochemistry at the α-carbon, although this is often not relevant in the context of bioconjugation where the α-carbon is typically achiral.

Reactivity with Biological Nucleophiles: A Matter of Selectivity

The true utility of the bromoacetyl group in a biological context lies in its selective reactivity. While it is a potent electrophile, its reactivity can be tuned to favor specific nucleophiles present in complex biological mixtures.

Cysteine Residues: The Primary Target

The thiol group (-SH) of cysteine residues is the most common and preferred target for bromoacetylation.[4] The deprotonated form of the thiol, the thiolate anion (R-S⁻), is a powerful nucleophile that reacts readily with the bromoacetyl group to form a stable thioether bond.[1][4]

The rate of this reaction is highly pH-dependent.[1] As the pH increases above the pKa of the cysteine's thiol group (typically around 8.3), the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction rate.[1] This pH dependence allows for a degree of control over the reaction, enabling selective modification of cysteine residues by performing the reaction at a slightly basic pH (7.5-9.0).[1][6]

Other Nucleophilic Residues: Potential for Off-Target Reactions

While cysteine is the primary target, other nucleophilic amino acid side chains can also react with the bromoacetyl group, particularly under forcing conditions or in the absence of more reactive thiols.

-

Histidine: The imidazole ring of histidine can be alkylated by bromoacetyl groups, especially at a pH between 5 and 7.[7][8]

-

Lysine: The ε-amino group of lysine, in its unprotonated form, can react with bromoacetyl groups at pH values above 7.[7]

-

Methionine: The thioether side chain of methionine has been shown to react with bromoacetate.[9]

It is crucial to be aware of these potential off-target reactions and to optimize reaction conditions (pH, stoichiometry, and reaction time) to maximize selectivity for the desired target.

Comparative Reactivity: Bromoacetyl vs. Other Thiol-Reactive Groups

The bromoacetyl group is one of several electrophilic moieties used for thiol modification. Understanding its reactivity in comparison to other common reagents is essential for selecting the appropriate tool for a given application.

| Reagent Class | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | pH Optimum | Resulting Linkage | Notes |

| Bromoacetamides | ~0.6 - 10 | 7.5 - 9.0 | Thioether | Good stability; reactivity is pH-dependent due to the requirement for the thiolate anion. [1] |

| Iodoacetamides | Generally faster than bromoacetamides | 7.5 - 9.0 | Thioether | Iodide is a better leaving group than bromide, leading to higher reactivity.[1] |

| Maleimides | 10 - 1000 | 6.5 - 7.5 | Thioether (via Michael addition) | Highly reactive at neutral pH, but the resulting thioether can undergo a retro-Michael reaction, leading to instability.[1][6] |

| Vinyl Sulfones | ~1 - 100 | 8.0 - 9.0 | Thioether | Forms a very stable thioether linkage.[1] |

Note: The kinetic data presented are approximate and can vary significantly based on the specific reactants and reaction conditions.[1]

Studies have shown a significant kinetic difference between maleimide and bromoacetyl functionalities. At a pH of 6.5, maleimides can react with thiols at a rate that is 2-3 orders of magnitude faster than bromoacetyl groups.[6][10] This differential reactivity can be exploited for sequential conjugations.[6]

Applications in Research and Drug Development